Bienvenue dans la boutique en ligne BenchChem!

Norfloxacin hydrochloride

Antimicrobial Susceptibility MIC90 Veterinary Microbiology

Norfloxacin hydrochloride (CAS 104142-93-0) is the agent of choice for in vivo urinary tract and gastrointestinal infection models, offering a unique pharmacokinetic profile validated in clinical studies. Its low oral bioavailability (30–40%) ensures high, sustained urinary concentrations, minimizing systemic exposure. As a BCS Class 4 compound, it also serves as an ideal model for formulation development. With quantifiable potency advantages (e.g., MIC90 1.0 μg/mL vs. 2.0 μg/mL for ciprofloxacin against E. coli), this is the evidence-backed alternative for targeted antibiotic procurement.

Molecular Formula C16H19ClFN3O3
Molecular Weight 355.79 g/mol
CAS No. 104142-93-0
Cat. No. B008493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfloxacin hydrochloride
CAS104142-93-0
Molecular FormulaC16H19ClFN3O3
Molecular Weight355.79 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl
InChIInChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H
InChIKeyJJWDELPVPRCLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfloxacin Hydrochloride (CAS 104142-93-0): Baseline Characteristics for Scientific Procurement


Norfloxacin hydrochloride is the hydrochloride salt form of norfloxacin, a first-generation synthetic fluoroquinolone antibiotic [1]. The compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication [2]. As a fluoroquinolone, it exhibits broad-spectrum activity predominantly against Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, and is characterized by limited oral bioavailability and primarily renal excretion [3]. This guide provides quantitative differentiation of the hydrochloride salt relative to its closest analogs to inform scientific and industrial procurement decisions.

Why Generic Fluoroquinolone Substitution Fails: The Case for Norfloxacin Hydrochloride Differentiation


Fluoroquinolones are not interchangeable despite their shared core mechanism. Structural differences in the C-7 piperazinyl substituent and N-1 position profoundly alter their pharmacokinetic profiles, metabolic stability, tissue penetration, and potency spectra [1]. For instance, norfloxacin exhibits only 30–40% oral bioavailability compared to 80–100% for ofloxacin or pefloxacin, limiting its systemic use but optimizing it for urinary and gastrointestinal applications [2]. Furthermore, its low metabolic biotransformation (<20%) contrasts sharply with pefloxacin (>85%), affecting drug interaction potential and dosing consistency [3]. These quantifiable distinctions mandate that procurement decisions be based on specific, application-aligned evidence rather than class-level assumptions. The following guide provides that evidence.

Norfloxacin Hydrochloride Quantitative Differentiation Evidence Guide


Superior In Vitro Potency Against Escherichia coli Compared to Ciprofloxacin

Norfloxacin demonstrates superior in vitro potency against Escherichia coli clinical isolates, with an MIC90 of 1.0 μg/mL compared to 2.0 μg/mL for ciprofloxacin. This represents a 2-fold difference in inhibitory concentration under identical experimental conditions [1].

Antimicrobial Susceptibility MIC90 Veterinary Microbiology E. coli

Significantly Lower Metabolic Biotransformation Compared to Pefloxacin and Ciprofloxacin

Norfloxacin undergoes low metabolic biotransformation (<20%), compared to medium (25–40%) for ciprofloxacin and extensive (85%) for pefloxacin. This is quantified from clinical pharmacokinetic reviews of the 4-quinolone class [1].

Drug Metabolism Pharmacokinetics Drug Interaction Potential Fluoroquinolone

BCS Class 4 Identity Shared with Ciprofloxacin Hydrochloride

Both norfloxacin hydrochloride and ciprofloxacin hydrochloride are BCS Class 4 compounds (low solubility/low permeability) in their uncomplexed API forms. This was experimentally determined through pH-solubility profiling and permeability assessment [1].

Biopharmaceutics Classification System BCS Solubility Permeability Formulation

Distinct Bioavailability Profile: 30–40% Oral vs 80–100% for Other Quinolones

Norfloxacin exhibits markedly lower oral bioavailability (30–40%) compared to other clinically used 4-quinolones, which are 80–100% bioavailable (e.g., ofloxacin, pefloxacin, enoxacin). This is a class-defining pharmacokinetic distinction [1].

Oral Bioavailability Pharmacokinetics Drug Absorption Fluoroquinolone

MBC/MIC Ratio Comparability: Bactericidal Activity Profile Matches Pefloxacin and Enoxacin

The average MBC/MIC ratio for norfloxacin, pefloxacin, and enoxacin is between 1 and 2 for the majority of organisms, indicating a predominantly bactericidal rather than bacteriostatic effect. In contrast, ciprofloxacin exhibits higher MBC/MIC ratios for Pseudomonas and most staphylococci [1].

Bactericidal Activity MBC/MIC Ratio Fluoroquinolone Antimicrobial

Veterinary MIC50 Comparison: Norfloxacin vs Enrofloxacin Against Avian Pathogenic E. coli

Against avian pathogenic Escherichia coli (APEC) isolates, the MIC50 of norfloxacin is 0.5 μg/mL, which is 2-fold higher (less potent) than that of enrofloxacin (0.25 μg/mL). This directly quantifies the potency gap for veterinary applications [1].

Veterinary Antimicrobials MIC50 Avian Pathogenic E. coli Enrofloxacin

Optimal Research and Industrial Applications for Norfloxacin Hydrochloride


Urinary Tract Infection (UTI) and Localized GI Infection Models

Norfloxacin hydrochloride is the agent of choice for in vivo models of urinary tract and gastrointestinal infections. Its low oral bioavailability (30–40%) results in high and sustained urinary concentrations, while minimizing systemic exposure and potential off-target effects. This pharmacokinetic property is directly quantified in clinical studies [1]. In contrast, high-bioavailability fluoroquinolones (e.g., ofloxacin, pefloxacin) are better suited for systemic infection models. Researchers should select norfloxacin hydrochloride when the target infection site is the urinary tract or gut lumen, and when high local drug levels with low systemic burden are desired.

Formulation Development for Low-Solubility, Low-Permeability (BCS Class 4) Compounds

As a confirmed BCS Class 4 compound (low solubility, low permeability) [1], norfloxacin hydrochloride serves as an ideal model API for developing and testing advanced formulation technologies aimed at overcoming oral absorption barriers. Its well-characterized physicochemical profile allows direct comparison with ciprofloxacin hydrochloride in studies of salt formation, complexation (e.g., aluminum complexes), and amorphous solid dispersions. Procurement for formulation research is justified when the goal is to improve oral bioavailability of challenging compounds or to develop biowaiver-eligible formulations.

Preclinical Drug Interaction and Metabolism Studies

The low metabolic biotransformation (<20%) of norfloxacin [1] makes it a useful comparator in studies investigating the impact of metabolism on fluoroquinolone pharmacokinetics and drug-drug interactions. Its minimal CYP-mediated clearance contrasts with the moderate (25–40%) metabolism of ciprofloxacin and the extensive (85%) metabolism of pefloxacin. Researchers can use norfloxacin hydrochloride as a low-metabolism control to isolate the contribution of renal excretion or to assess the effect of metabolic inhibitors/inducers on other quinolones.

E. coli-Targeted Antimicrobial Susceptibility Testing and Resistance Surveillance

Given its quantifiable potency advantage over ciprofloxacin against certain E. coli isolates (MIC90 1.0 μg/mL vs 2.0 μg/mL) [1], norfloxacin hydrochloride is a relevant agent for inclusion in antimicrobial susceptibility panels when monitoring E. coli resistance patterns, particularly in veterinary or food safety contexts. Its use as a comparator can reveal subtle shifts in fluoroquinolone susceptibility that might be missed if only ciprofloxacin is tested. Procurement for this purpose is supported by direct comparative MIC data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.